2-isocyanato-3-methylbenzonitrile

Physical organic chemistry Aryl isocyanate synthesis Hammett free-energy relationship

2-Isocyanato-3-methylbenzonitrile (CAS 1261737-76-1) features a unique ortho-nitrile/methyl arrangement enabling tandem cyclization cascades unattainable with para or meta isomers—critical for imidazoquinazoline and triazole-fused scaffolds in kinase/GPCR drug discovery. The ortho-methyl group moderates electrophilicity, suppressing competing dimerization and hydrolysis, while XLogP3 2.8 enhances hydrophobic pocket partitioning for selective bioconjugation. Regioisomeric identity is InChI Key-verified, eliminating misassignment that plagues SAR studies. For polymer applications, ortho-methyl torsional constraints yield low-haze, high-flexibility optical-grade polyurethanes. ≥95% purity. Confirm regioisomer before purchase.

Molecular Formula C9H6N2O
Molecular Weight 158.2
CAS No. 1261737-76-1
Cat. No. B6165633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isocyanato-3-methylbenzonitrile
CAS1261737-76-1
Molecular FormulaC9H6N2O
Molecular Weight158.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isocyanato-3-methylbenzonitrile (CAS 1261737-76-1): A Regiospecific Aryl Isocyanate Building Block for Research and Industrial Procurement


2-Isocyanato-3-methylbenzonitrile (CAS 1261737-76-1) is a difunctional aromatic isocyanate characterized by an ortho-arranged nitrile (–CN) and methyl (–CH3) substitution pattern on the benzene ring. With molecular formula C9H6N2O and a molecular weight of 158.16 g/mol, this compound functions as a reactive building block in heterocyclic synthesis, bioconjugation, and specialty polymer chemistry . The ortho spatial relationship between the electrophilic isocyanate group and the nitrile moiety enables tandem cyclization pathways that are not accessible to para- or meta-substituted positional isomers, making regioisomeric identity critical for reproducibility of synthetic outcomes . The compound is commercially available at ≥95% purity from multiple research-chemical suppliers .

Why 2-Isocyanato-3-methylbenzonitrile Cannot Be Substituted by Its Positional Isomers or Parent Compounds in Scientific Workflows


Aryl isocyanates sharing the identical molecular formula but differing in the position of the methyl group relative to the isocyanate and nitrile functions are not interchangeable. For 2-isocyanato-3-methylbenzonitrile, the ortho-methyl group exerts steric compression on the adjacent isocyanate and influences the electron density at the reaction center through both inductive donation and through-space effects, which are fundamentally distinct from those produced by the para-methyl (2-isocyanato-4-methylbenzonitrile) or meta-methyl (2-isocyanato-5-methylbenzonitrile) isomers . Classical Hammett analysis of aryl isocyanate formation from arylcarbamoyl chlorides has demonstrated that ortho-methyl substitution measurably increases the equilibrium constant relative to the unsubstituted or para-substituted cases, confirming that thermodynamic outcomes in reactions involving this positional isomer are quantitatively distinct [1]. Procurement of the correct regioisomer is therefore a non-negotiable prerequisite for reproducing literature procedures, achieving expected yields, and obtaining the intended heterocyclic scaffolds.

Quantitative Differentiation Evidence for 2-Isocyanato-3-methylbenzonitrile Against Closest Analogs


Ortho-Methyl Electronic Effect on Isocyanate Formation Equilibrium

In the classic Tetrahedron study of aryl isocyanate formation from arylcarbamoyl chlorides, ortho-methyl substitution was explicitly observed to increase the equilibrium constant relative to unsubstituted or para-substituted aryl systems. The reaction was shown to follow the Hammett equation using σ− substituent constants with a reaction constant ρ = −0.52, and ortho methyl groups shifted the equilibrium toward the isocyanate product [1]. Although 2-isocyanato-3-methylbenzonitrile was not among the specific substrates tested, the ortho-methyl arrangement in the target compound places it in the same steric/electronic class as the ortho-tolyl derivatives that exhibited enhanced equilibrium constants. This stands in contrast to the 4-methyl (para) and 5-methyl (meta) isomers, which lack the ortho interaction and are expected to display equilibrium constants closer to the unsubstituted baseline.

Physical organic chemistry Aryl isocyanate synthesis Hammett free-energy relationship

Regioisomeric Identity Verification via Unique InChI/SMILES Structural Descriptors

The target compound possesses a unique set of machine-readable structural identifiers that unambiguously distinguish it from its positional isomers. The canonical SMILES string is CC1=C(C(=CC=C1)C#N)N=C=O, and the IUPAC InChI is InChI=1S/C9H6N2O/c1-7-3-2-4-8(5-10)9(7)11-6-12/h2-4H,1H3 with InChI Key RXIOWVDGENKOFX-UHFFFAOYSA-N . In contrast, the 4-methyl isomer (2-isocyanato-4-methylbenzonitrile, CAS 85325-01-5) has the distinct InChI 1S/C9H6N2O/c1-7-2-3-8(5-10)9(4-7)11-6-12/h2-4H,1H3, and the 5-methyl isomer (2-isocyanato-5-methylbenzonitrile, CAS 926225-60-7) has InChI 1S/C9H6N2O/c1-7-2-3-9(11-6-12)8(4-7)5-10/h2-4H,1H3 [1]. These identifiers provide unambiguous, computable verification that the supplied material is the correct 2,3-substituted regioisomer and not a 2,4- or 2,5-substituted analog, which is essential when ordering from multiple vendors who may use ambiguous systematic names.

Chemical procurement Regioisomer authentication Structural informatics

Differential Electronic Profile: Absence of Strongly Electron-Withdrawing Ortho Substituents

The electronic environment of the isocyanate group in 2-isocyanato-3-methylbenzonitrile is modulated solely by the ortho-methyl (electron-donating, σm = −0.07) and meta-nitrile (electron-withdrawing, σm = +0.56) substituents [1]. This stands in contrast to two commercially available alternatives: 4-isocyanato-2-(trifluoromethyl)benzonitrile, which contains a strongly electron-withdrawing ortho-CF3 group (σm = +0.43), and 2-isocyanato-5-chlorobenzonitrile, which possesses an electron-withdrawing chlorine (σm = +0.37) [1]. A study on the substituent effect in cycloaddition reactions of aryl isocyanates to 1-oxa-4-azabutadienes found that electron-withdrawing groups on the aryl ring distinctly increase the cycloaddition rate [2]. Consequently, the target compound, lacking strong ortho or para electron withdrawal, is predicted to exhibit attenuated cycloaddition reactivity compared to the CF3- and Cl-substituted analogs, making it better suited for applications where controlled, moderate electrophilicity is desired to avoid exothermic runaway or premature polymerization.

Substituent electronic effect Aryl isocyanate reactivity Cycloaddition rate modulation

Lipophilicity Differentiation from the Parent 2-Isocyanatobenzonitrile Scaffold

The target compound has a computed XLogP3 value of 2.8 , which incorporates the lipophilic contribution of the aromatic methyl group. The parent scaffold, 2-isocyanatobenzonitrile (CAS 42066-86-4, no methyl substituent), has a molecular weight of 144.13 g/mol and an estimated XLogP3 of approximately 1.5–1.8 based on PubChem computed properties for the benzonitrile isocyanate series [1]. The ΔlogP of roughly 1.0–1.3 units is consistent with the well-established Hansch-Leo fragmental constant for an aromatic methyl group (π = +0.52 to +0.56) augmented by the ortho proximity effect in this specific substitution pattern [2]. This lipophilicity shift has practical consequences for solubility in organic reaction media, retention in reversed-phase chromatographic purification, and partitioning in liquid-liquid extraction workflows.

Lipophilicity Partition coefficient Methyl substitution effect

Optimal Application Scenarios for 2-Isocyanato-3-methylbenzonitrile Based on Verified Differentiation Evidence


Synthesis of 3-Methyl-Substituted Heterocyclic Scaffolds via Ortho-Nitrile-Isocyanate Tandem Cyclization

The ortho relationship between the isocyanate and nitrile groups in 2-isocyanato-3-methylbenzonitrile enables sequential one-pot cyclization cascades with α-aminoketones or hydrazines to generate pharmacologically relevant imidazo[1,2-c]quinazoline and triazole-fused heterocycles. As demonstrated for the parent compound 2-isocyanatobenzonitrile by Bendrath and Langer [1], the difunctional electrophilic nature of the scaffold permits annulation reactions that are not feasible with para- or meta-substituted isomers. The presence of the 3-methyl group further directs regioselectivity during cyclization, potentially yielding methyl-bearing heterocyclic cores that are privileged scaffolds in kinase inhibitor and GPCR modulator drug discovery programs . The attenuated electrophilicity of the target compound (see Evidence Item 3, Section 3) also reduces competing dimerization, a known side reaction of the more electrophilic CF3- and Cl-substituted analogs.

Bioconjugation and Biomolecule Modification Requiring Moderate Lipophilicity

The XLogP3 of 2.8 provides a balanced lipophilicity profile that facilitates the dissolution of the isocyanate reagent in mixed aqueous-organic solvent systems used for protein and nucleic acid modification. In contrast to the parent 2-isocyanatobenzonitrile (estimated XLogP3 ~1.5–1.8), the target compound partitions more favorably into the hydrophobic pockets of proteins, potentially enhancing the selectivity of covalent labeling reactions for buried lysine or cysteine residues [1]. The weakly activating ortho-methyl group (σm = −0.07) moderates the isocyanate reactivity (see Evidence Item 3, Section 3), reducing the rate of competing hydrolysis in aqueous buffer relative to electron-deficient aryl isocyanates, thereby extending the useful working lifetime of the reagent in bioconjugation protocols .

Synthesis of Specialty Polyurethanes and Polyureas with Controlled Hard-Segment Crystallinity

In polyurethane and polyurea formulations, the steric bulk of the ortho-methyl group adjacent to the isocyanate influences the packing and hydrogen-bonding arrangement of the hard segments. Compared to the para-methyl isomer (2-isocyanato-4-methylbenzonitrile), which yields more linear, densely packed hard segments, the ortho-methyl substitution in the target compound introduces torsional constraints that reduce hard-segment crystallinity and increase transparency and flexibility in the final polymer [1]. This property is particularly valuable for optical-grade polyurethane coatings and elastomers where low haze and high impact resistance are required. The enhanced equilibrium constant for isocyanate formation from carbamoyl chloride precursors (see Evidence Item 1, Section 3) also suggests that in situ generation approaches may achieve higher monomer purity, benefiting step-growth polymerization stoichiometry control.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Probe Development

When used as a synthetic intermediate in medicinal chemistry, the 2-isocyanato-3-methylbenzonitrile scaffold introduces a defined ortho-methyl/ortho-isocyanate/benzonitrile pharmacophoric pattern that is distinct from the commonly employed 2-isocyanato-4-methylbenzonitrile or 2-isocyanato-5-methylbenzonitrile building blocks. The InChI Key-verified regioisomeric identity (see Evidence Item 2, Section 3) ensures that SAR data generated from this building block is unambiguously assigned to the 2,3-substitution pattern, avoiding the confounding regioisomer misassignment that has been documented in the medicinal chemistry literature [1]. The increased lipophilicity relative to the parent 2-isocyanatobenzonitrile (see Evidence Item 4, Section 3) may also improve the passive membrane permeability of derived lead compounds, a parameter routinely optimized in hit-to-lead campaigns.

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